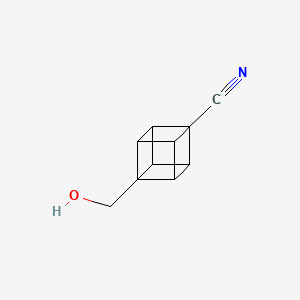

![molecular formula C25H24N2O3 B2514599 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide CAS No. 851407-48-2](/img/no-structure.png)

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

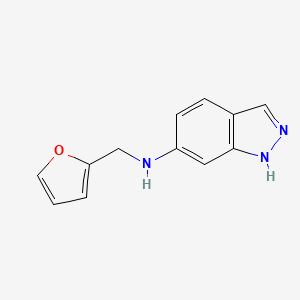

The compound "N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide" is a synthetic molecule that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for various biological activities, including anti-angiogenic, antiproliferative, and anti-tumor properties . These compounds often contain a quinolinone or naphthalene moiety, which are structural components known to interact with biological targets.

Synthesis Analysis

The synthesis of related compounds involves the formation of amide bonds and the introduction of various functional groups that can chelate metal ions or interact with biological macromolecules . For instance, the synthesis of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide involves the incorporation of a hydroxamate group, which is a known metal-chelating moiety . Similarly, the synthesis of N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide includes the coupling of a naphthalene moiety with a quinolinone derivative . These synthetic strategies are likely applicable to the synthesis of the compound , with the appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the structure of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide was elucidated, showing a planar naphthalene ring and a specific orientation of the side chain . These techniques would be essential in confirming the structure of "N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide" and ensuring the correct conformation for biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups capable of undergoing various chemical reactions. For instance, the hydroxamate group in N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide can chelate metal ions, which is crucial for its inhibition of aminopeptidase N . The quinolinone derivatives are also likely to participate in redox reactions and could form complexes with metal ions, as seen in the rare earth complexes with related ligands . These reactions are important for the biological activities of these compounds and could be relevant to the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, luminescence, and stability, are important for their biological function and potential therapeutic applications. For example, the luminescence properties of rare earth complexes with related ligands suggest potential applications in light conversion . The solubility and stability in various solvents can also affect the bioavailability and pharmacokinetic profile of these compounds . These properties would need to be characterized for "N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide" to assess its suitability for further development.

Scientific Research Applications

Structural Studies and Co-crystals Formation

Quinoline derivatives with amide bonds, such as the one , have been explored for their ability to form co-crystals with aromatic diols. These co-crystals exhibit unique structural properties, including hydration forms and symmetry-independent host molecules in their unit cells. Such studies contribute to the understanding of molecular interactions and crystal engineering (Karmakar, A., Kalita, D., & Baruah, J., 2009).

Antiproliferative Activities

Compounds bearing quinolin-2(1H)-one and dihydroquinolin-2(1H)-one derivatives related to the specified chemical structure have shown significant antiproliferative activities against various human cancer cell lines. These findings highlight the potential of such compounds in developing novel anticancer therapeutics (I‐Li Chen et al., 2013).

Antituberculosis Activity

Derivatives similar to the compound of interest have demonstrated promising antituberculosis activity. This suggests the potential application of these compounds in the treatment of tuberculosis, showcasing the importance of structural modifications in enhancing biological activity (Omel’kov, A. V., Fedorov, V., & Stepanov, A., 2019).

Antipsychotic Effects

Research into novel therapeutic strategies for schizophrenia has identified quinolin derivatives as potential candidates due to their efficacy in reducing depressive-like behaviors in experimental models of psychosis. These findings open avenues for the development of new treatments for schizophrenia and depressive symptoms (Moghaddam, A. et al., 2013).

Anion Coordination and Molecular Geometry

Studies on amide derivatives of quinoline have provided insights into their anion coordination capabilities and molecular geometry. These compounds exhibit unique spatial orientations, such as tweezer-like and S-shaped geometries, which are significant for understanding molecular interactions and designing functional materials (Kalita, D., & Baruah, J., 2010).

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological and pharmaceutical properties could be explored .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide involves the reaction of 2-naphthalen-2-yloxyacetic acid with 2-aminoethyl-7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylate in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "2-naphthalen-2-yloxyacetic acid", "2-aminoethyl-7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylate", "coupling agent (e.g. EDCI or DCC)", "acetic anhydride" ], "Reaction": [ "Step 1: React 2-naphthalen-2-yloxyacetic acid with the coupling agent (e.g. EDCI or DCC) and 2-aminoethyl-7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylate in a suitable solvent (e.g. DMF or DMSO) to form the intermediate.", "Step 2: Purify the intermediate by column chromatography or recrystallization.", "Step 3: Treat the purified intermediate with acetic anhydride in the presence of a base (e.g. triethylamine) to form the final product.", "Step 4: Purify the final product by column chromatography or recrystallization." ] } | |

CAS RN |

851407-48-2 |

Product Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide |

Molecular Formula |

C25H24N2O3 |

Molecular Weight |

400.478 |

IUPAC Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide |

InChI |

InChI=1S/C25H24N2O3/c1-16-7-8-20-13-21(25(29)27-24(20)17(16)2)11-12-26-23(28)15-30-22-10-9-18-5-3-4-6-19(18)14-22/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,28)(H,27,29) |

InChI Key |

YVAHHSFSCWMVPH-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)COC3=CC4=CC=CC=C4C=C3)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

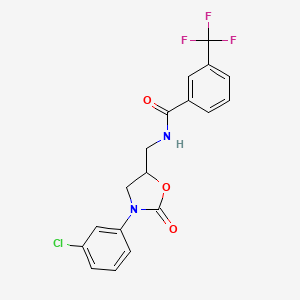

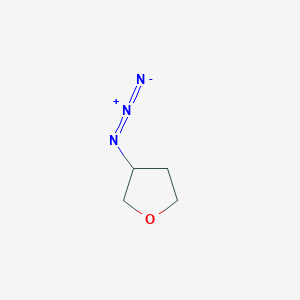

![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B2514520.png)

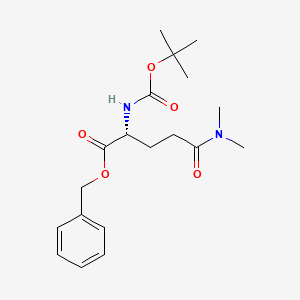

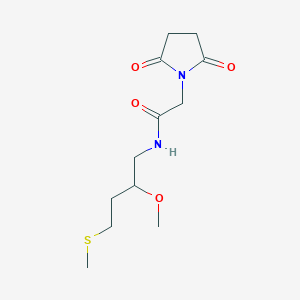

![N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide](/img/structure/B2514521.png)

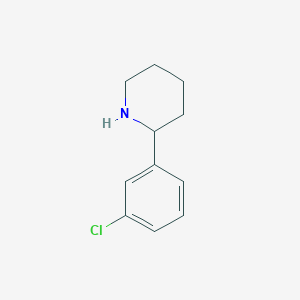

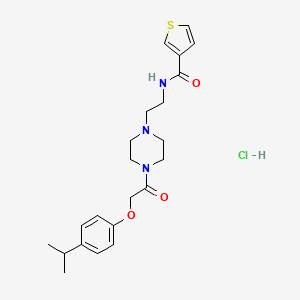

![N-[4-[(N-Cyano-3-ethylanilino)methyl]-1,3-thiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B2514528.png)